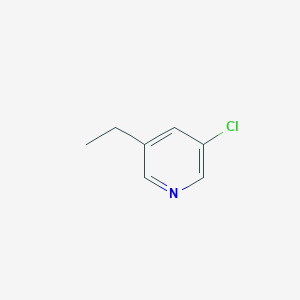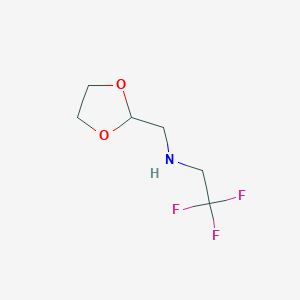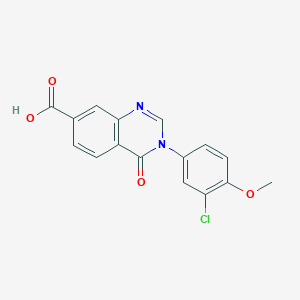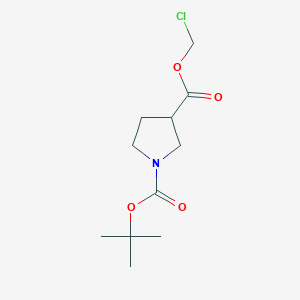
3-Chloro-5-ethylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-5-ethylpyridine: is a heterocyclic aromatic compound with the molecular formula C7H8ClN It is a derivative of pyridine, where the hydrogen atoms at positions 3 and 5 are substituted by a chlorine atom and an ethyl group, respectively
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Chloro-5-ethylpyridine can be synthesized through several methods. One common approach involves the chlorination of 5-ethylpyridine using a chlorinating agent such as phosphorus pentachloride or thionyl chloride. The reaction is typically carried out under reflux conditions to ensure complete chlorination.
Industrial Production Methods: In an industrial setting, this compound can be produced via catalytic vapor phase synthesis. This method involves the reaction of acetaldehyde, formaldehyde, and ammonia in the presence of a catalyst. The process is conducted at elevated temperatures and pressures to achieve high yields.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: 3-Chloro-5-ethylpyridine can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The ethyl group in this compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide or thiourea can be used under mild conditions.
Oxidation: Strong oxidizing agents like potassium permanganate in acidic or basic medium.
Major Products:
- Substitution reactions yield derivatives such as 3-amino-5-ethylpyridine or 3-thio-5-ethylpyridine.
- Oxidation reactions produce compounds like 3-chloro-5-formylpyridine or 3-chloro-5-carboxypyridine.
Wissenschaftliche Forschungsanwendungen
3-Chloro-5-ethylpyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-Chloro-5-ethylpyridine depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to modulation of their activity. The exact pathways involved can vary based on the specific derivative or application being studied.
Vergleich Mit ähnlichen Verbindungen
3-Chloropyridine: Lacks the ethyl group, making it less hydrophobic.
5-Ethylpyridine: Lacks the chlorine atom, affecting its reactivity in substitution reactions.
3-Bromo-5-ethylpyridine: Similar structure but with a bromine atom instead of chlorine, which can influence its reactivity and applications.
Uniqueness: 3-Chloro-5-ethylpyridine is unique due to the presence of both chlorine and ethyl substituents, which confer distinct chemical properties and reactivity patterns. This dual substitution allows for a broader range of chemical transformations and applications compared to its simpler analogs.
Eigenschaften
IUPAC Name |
3-chloro-5-ethylpyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN/c1-2-6-3-7(8)5-9-4-6/h3-5H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISNXKHNMSSUKBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CN=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,2',3',4,5',6'-Hexahydro-3h-spiro[pyrido[2,3-b]pyrazine-2,4'-thiopyran]-3-one](/img/structure/B8052150.png)
![Chloromethyl 2-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoate](/img/structure/B8052158.png)

![3,3-Dibromo-1-(phenylmethoxymethyl)pyrrolo[2,3-b]pyridin-2-one](/img/structure/B8052190.png)
![3-[2-(Diethylamino)ethyl]-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid](/img/structure/B8052204.png)
![[8-(3-Fluorophenyl)-6-oxo-7,9-diazaspiro[4.5]dec-8-en-7-yl]acetic acid](/img/structure/B8052211.png)

![Chloromethyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoate](/img/structure/B8052236.png)
![Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-phenylacetate](/img/structure/B8052244.png)




